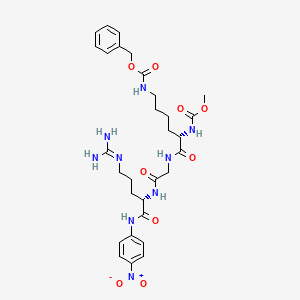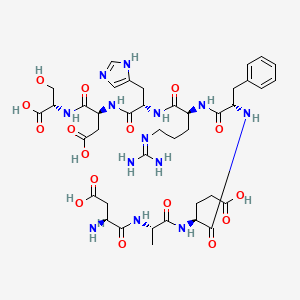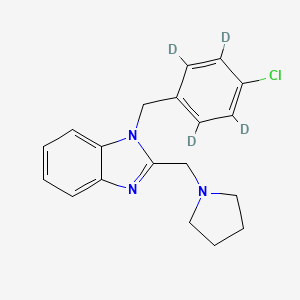
GPR34 receptor antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR34 receptor antagonist 3, also known as Compound 5e, is a chemical compound that acts as an antagonist to the G-protein coupled receptor 34 (GPR34). This receptor is involved in various physiological and pathological processes, particularly those related to the immune system. This compound has shown potential in inhibiting lysophosphatidylserine-induced ERK1/2 phosphorylation and has demonstrated antisensory activity in mouse neuropathic pain models .
Méthodes De Préparation
The synthesis of GPR34 receptor antagonist 3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions involving the coupling of benzyl-protected phenyl groups with other aromatic compounds.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as esterification, amidation, and reduction.
Purification and isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
GPR34 receptor antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound, such as converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GPR34 receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of GPR34 antagonists.
Biology: It is used to investigate the role of GPR34 in various biological processes, such as immune cell signaling and inflammation.
Medicine: The compound has potential therapeutic applications in treating conditions like neuropathic pain and inflammatory diseases by inhibiting GPR34-mediated signaling pathways.
Mécanisme D'action
GPR34 receptor antagonist 3 exerts its effects by binding to the GPR34 receptor and inhibiting its activation by lysophosphatidylserine. This inhibition prevents the downstream signaling pathways, such as the ERK1/2 phosphorylation pathway, which are involved in immune cell activation and inflammatory responses. The compound’s ability to block these pathways makes it a valuable tool for studying the physiological and pathological roles of GPR34 .
Comparaison Avec Des Composés Similaires
GPR34 receptor antagonist 3 is unique in its high affinity and specificity for the GPR34 receptor. Similar compounds include other GPR34 antagonists and lysophosphatidylserine analogues, such as:
Compound 5e: Another GPR34 antagonist with similar properties but different chemical structure.
S3E-LysoPS: A lysophosphatidylserine analogue that also targets GPR34 but with different binding characteristics.
M1: A derivative of S3E-LysoPS with a metabolically stable aromatic fatty acid surrogate.
These compounds share some functional similarities but differ in their chemical structures and specific binding properties, highlighting the uniqueness of this compound in its class.
Propriétés
Formule moléculaire |
C30H26ClNO5 |
|---|---|
Poids moléculaire |
516.0 g/mol |
Nom IUPAC |
(2S)-2-[[2-[4-(3-chlorophenyl)phenoxy]acetyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H26ClNO5/c31-25-8-4-7-24(18-25)23-11-15-27(16-12-23)37-20-29(33)32-28(30(34)35)17-21-9-13-26(14-10-21)36-19-22-5-2-1-3-6-22/h1-16,18,28H,17,19-20H2,(H,32,33)(H,34,35)/t28-/m0/s1 |
Clé InChI |
PGLQPMIYELXADW-NDEPHWFRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



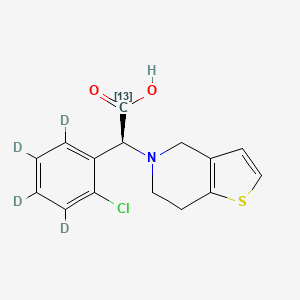
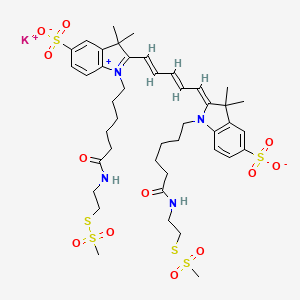



![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
